

Emeramide Demonstrates Efficacy in Reducing Mercury Levels and Fatigue in Clinical Trial

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For Immediate Release: A randomized, double-blind, placebo-controlled clinical trial has provided evidence of the efficacy of **Emeramide** (NBMI) in treating individuals with heavy metal exposure, specifically mercury intoxication. The study, conducted with Ecuadorian gold miners, revealed that **Emeramide** significantly reduced mercury levels in the body and alleviated symptoms of physical fatigue compared to a placebo.

Key Findings at a Glance

The pivotal study (NCT02486289) evaluated the effects of two different daily doses of **Emeramide** (100 mg and 300 mg) against a placebo over a 14-day period. The results underscore a dose-dependent response, with the higher dose demonstrating more pronounced effects.

Table 1: Reduction in Mercury Concentrations



Treatment Group	Mean Reduction in Urine Mercury (Day 15)	Mean Reduction in Plasma Mercury (Day 15)	Mean Reduction in Urine Mercury (Day 45)	Mean Reduction in Plasma Mercury (Day 45)
300 mg Emeramide	Significant Reduction[1][2]	~2 μg/L[3]	~15-20 μg/L[3]	~4 µg/L[3]
100 mg Emeramide	Not specified	Not specified	Not specified	Not specified
Placebo	No significant change	No significant change	No significant change	No significant change

Note: Specific mean and standard deviation values for all groups were not fully detailed in the available literature. The 300 mg group showed a statistically significant lowering of urine mercury concentration compared to the control group. A post-hoc analysis revealed significant inverse correlations between **Emeramide** dose and mercury concentrations.[1][2]

Table 2: Improvement in Clinical Symptoms

Treatment Group	Change in Physical Fatigue	Change in Mercury Intoxication Medical Score (MIS)	Change in Neuromotor Functions (CATSYS)
300 mg Emeramide	Significantly Decreased[1][2]	Indications of positive effects[1][2]	Not specified
100 mg Emeramide	Not specified	Not specified	Not specified
Placebo	No significant change	No significant change	No significant change

In-Depth Experimental Protocols Study Design

The research was a three-armed, randomized, placebo-controlled, double-blind feasibility trial. [1][2]



- Participants: 36 male gold miners from Ecuador with urinary mercury levels exceeding 15 μg/L.[1][2]
- Intervention: Participants were randomly assigned to one of three groups:
 - 100 mg Emeramide daily for 14 days.[1][2]
 - 300 mg Emeramide daily for 14 days.[1][2]
 - Placebo daily for 14 days.[1][2]
- Assessments: Data was collected at baseline, day 15 (end of treatment), and day 45 (follow-up).

Key Experimental Methodologies

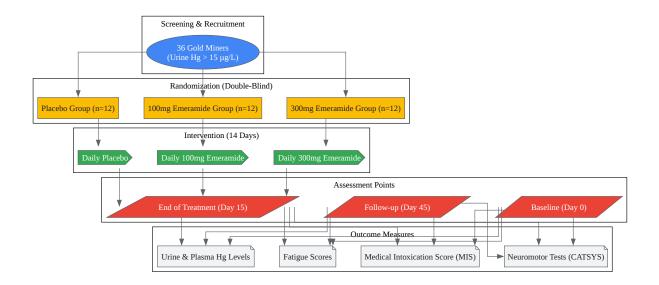
- Mercury Level Analysis: Mercury concentrations in urine and plasma were analyzed to determine the reduction in body burden.[1][2]
- Fatigue Assessment: Fatigue was evaluated using a validated fatigue scoring system. The specific questionnaire used was designed to measure both physical and mental fatigue.
- Mercury Intoxication Medical Score (MIS): This composite score assessed various clinical signs and symptoms of mercury intoxication, including excessive salivation and sleep problems.[1][2]
- Neuromotoric Test Battery (CATSYS): The Computerized Assessment of Tactual and Sensory Systems (CATSYS) was employed to objectively measure neuromotor functions. This battery includes tests for:
 - Tremor: Quantification of postural tremor.[4][5]
 - Reaction Time: Assessment of simple reaction time.[4][5]
 - Hand Coordination: Measured through prono-supination and finger-tapping movements.[4]
 [5]



 Postural Sway: Evaluated using a force platform under different conditions (eyes open/closed, with/without a foam pad).[4][5]

Visualizing the Pathways and Processes Experimental Workflow

The following diagram illustrates the workflow of the clinical trial, from participant recruitment to data analysis.



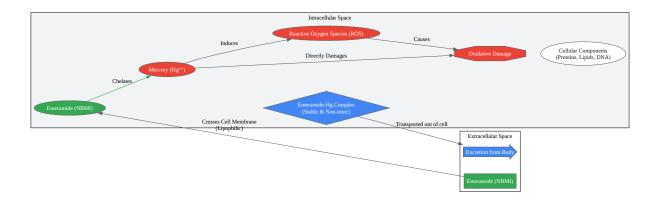
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Caption: Clinical trial workflow for **Emeramide** vs. Placebo.

Proposed Mechanism of Action: Heavy Metal Chelation and Detoxification

Heavy metals like mercury exert their toxic effects primarily by inducing oxidative stress and binding to essential molecules within cells. **Emeramide**'s lipophilic (fat-soluble) nature allows it to cross cell membranes and directly chelate, or bind to, intracellular heavy metals, forming a stable, non-toxic complex that can then be excreted from the body.





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Caption: **Emeramide**'s mechanism of heavy metal detoxification.

In conclusion, this clinical trial provides promising, albeit preliminary, evidence for the use of **Emeramide** in treating mercury intoxication. The observed reduction in mercury body burden and the concurrent improvement in physical fatigue suggest a clinically meaningful effect. Further larger-scale studies are warranted to confirm these findings and to fully elucidate the therapeutic potential of **Emeramide** in managing heavy metal exposure.

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